

# Application Note: Quantification of Cefuzonam in Human Plasma by HPLC-MS/MS

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#### **Abstract**

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of **Cefuzonam** in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reverse-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of **Cefuzonam** concentrations in a biological matrix.

#### Introduction

**Cefuzonam** is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] Accurate quantification of **Cefuzonam** in plasma is crucial for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. This HPLC-MS/MS method provides the selectivity and sensitivity required for bioanalytical studies.

### **Chemical Properties of Cefuzonam**

Molecular Formula: C16H15N7O5S4[3][4]

Molecular Weight: 513.58 g/mol [3][4]



• Chemical Structure: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

# **Experimental Protocols Materials and Reagents**

- **Cefuzonam** reference standard (>98% purity)
- Cefaclor (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- · Ammonium formate
- Ultrapure water
- Drug-free human plasma

#### Instrumentation

- HPLC System: UltiMate 3000 RS system or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source
- Analytical Column: Accucore C18, 100 x 2.1 mm, 2.6 µm particle size or equivalent

### **Preparation of Solutions**

Cefuzonam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cefuzonam in 10 mL of methanol.



- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cefaclor in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Cefuzonam stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
- Precipitation Solution: Prepare a solution of 0.1% formic acid in acetonitrile containing the internal standard at a final concentration of 100 ng/mL.

### **Sample Preparation**

- To 100 μL of plasma sample (calibrator, QC, or unknown), add 300 μL of the cold precipitation solution (acetonitrile with 0.1% formic acid and internal standard).
- Vortex mix the samples for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
- Transfer 200 μL of the supernatant to a clean autosampler vial.
- Inject 5 μL of the supernatant into the HPLC-MS/MS system.

#### **HPLC Conditions**

The chromatographic separation is performed using a gradient elution.



Parameter	Value
Column	Accucore C18 (100 x 2.1 mm, 2.6 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetononitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL
Gradient Program	Time (min)

# **Mass Spectrometry Conditions**

The mass spectrometer is operated in positive ion mode. The ion transitions are monitored in the multiple reaction monitoring (MRM) mode.

Parameter	Value
Ionization Mode	Heated Electrospray Ionization (HESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	150 L/hr
Collision Gas	Argon

MRM Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Cefuzonam	514.0	353.1	25
Cefaclor (IS)	368.0	239.0	20

Note: The fragmentation of cephalosporins often involves the cleavage of the  $\beta$ -lactam ring and side chains. The proposed transitions are based on the molecular weight of **Cefuzonam** and common fragmentation patterns of similar cephalosporin structures.[5][6]

# Data Presentation Calibration Curve

The method was linear over the concentration range of 10 to 5000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of **Cefuzonam** to the internal standard against the nominal concentration.

Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)
10	0.025
50	0.128
100	0.255
500	1.28
1000	2.56
2500	6.40
5000	12.8
Correlation Coefficient (r²)	>0.995

## **Precision and Accuracy**

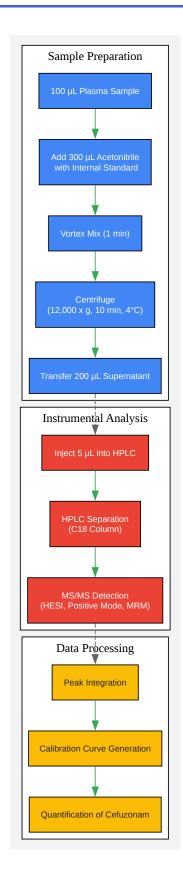
The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, and High).



QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LQC	30	4.8	102.5	6.2	101.7
MQC	750	3.5	98.9	4.9	99.5
HQC	4000	2.9	101.2	4.1	100.8

# **Visualizations**





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Caption: Workflow for Cefuzonam quantification in plasma.



#### **Conclusion**

The described HPLC-MS/MS method offers a reliable, sensitive, and specific approach for the quantification of **Cefuzonam** in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for high-throughput analysis in a clinical or research setting. The method meets the standard validation criteria for bioanalytical assays, ensuring the generation of high-quality data for pharmacokinetic and other related studies.

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